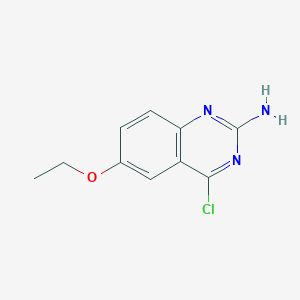

4-Chloro-6-ethoxyquinazolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN3O |

|---|---|

Molecular Weight |

223.66 g/mol |

IUPAC Name |

4-chloro-6-ethoxyquinazolin-2-amine |

InChI |

InChI=1S/C10H10ClN3O/c1-2-15-6-3-4-8-7(5-6)9(11)14-10(12)13-8/h3-5H,2H2,1H3,(H2,12,13,14) |

InChI Key |

BIIVJEYXWHSXIP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N=C2Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 6 Ethoxyquinazolin 2 Amine and Analogous Quinazoline Derivatives

Strategic Design and Preparation of Quinazoline (B50416) Precursors

The foundational step in synthesizing the target compound is the creation of a suitable quinazoline ring system, typically a 2-amino-6-ethoxyquinazolin-4(3H)-one. This intermediate contains the necessary amino and ethoxy groups at the correct positions, with a hydroxyl group at the 4-position that can be subsequently replaced by a chlorine atom.

The modification of existing quinazolin-4(3H)-one structures serves as a viable route to desired precursors. For instance, the synthesis of 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines can be achieved by heating o-aminobenzoic acids with an amine in the presence of phosphorus trichloride. nih.gov This highlights the versatility of the quinazolinone core in accommodating various substituents. A common strategy involves the preparation of a dione (B5365651), such as 6,7-dimethoxy quinazolin-2,4-dione, which can then undergo further reactions to yield more complex quinazoline structures. researchgate.netderpharmachemica.com

A cornerstone of quinazoline synthesis is the cyclization of derivatives of anthranilic acid or its nitrile counterpart, anthranilonitrile. These methods offer a direct route to the quinazolin-4(3H)-one core.

Classic methods include the Niementowski synthesis , where anthranilic acid is reacted with formamide (B127407) at elevated temperatures to produce the 3,4-dihydro-4-oxoquinazoline. nih.govmarquette.edu Modern variations employ different reagents and conditions to achieve higher yields and accommodate a wider range of substrates. For example, quinazolin-4(3H)-ones can be synthesized from anthranilic acid, amines, and trimethyl orthoformate. tandfonline.com

Another important precursor derived from anthranilic acid is isatoic anhydride (B1165640). This compound readily reacts with amines and an electrophilic cyanating agent in a one-pot, multi-component reaction to form 2-amino 3-substituted quinazolinone derivatives. aurigeneservices.com This process involves a sequence of ring-opening, decarboxylation, and heterocyclization steps. aurigeneservices.com Similarly, 2-aminobenzamides, which can be derived from anthranilic acid, can undergo catalytic dehydrogenative and deaminative coupling with amines to efficiently form quinazolinone products. marquette.edu

The following table summarizes various cyclization approaches starting from anthranilic acid derivatives.

| Starting Material | Reagents | Product Type | Reference |

| Anthranilic Acid | Formamide | 3,4-dihydro-4-oxoquinazoline | nih.govmarquette.edu |

| Anthranilic Acid | Amines, Trimethyl orthoformate | 3-substituted-quinazolin-4(3H)-ones | tandfonline.com |

| Isatoic Anhydride | Amine, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS) | 2-amino 3-substituted quinazolinones | aurigeneservices.com |

| 2-Aminobenzamide | DMSO, H2O2 | Quinazolin-4(3H)-one | acs.org |

| 2-Aminobenzonitriles | Triethyl orthocarboxylates, Boronic acids (Pd-catalyzed) | 4-arylquinazolines | organic-chemistry.org |

Benzoxazin-4-one intermediates are highly effective precursors for quinazolin-4(3H)-ones. These compounds are typically synthesized by the cyclization of anthranilic acid with an acid anhydride, such as acetic anhydride. tandfonline.comresearchgate.net The resulting 2-substituted-4H-3,1-benzoxazin-4-one can then be reacted with various amines or other nitrogen nucleophiles to yield the corresponding quinazolin-4(3H)-one derivative. nih.govtandfonline.comresearchgate.netresearchgate.netpjsir.org

Specifically, the synthesis of 2-ethoxy-4(3H)quinazolinone, a direct precursor to the target molecule's core structure, can be achieved through the aminolysis of 2-ethoxy(4H)-3,1-benzoxazin-4-one. researchgate.netscispace.com This reaction involves the attack of a nitrogen source, like ammonium (B1175870) acetate (B1210297), on the benzoxazinone (B8607429) ring, leading to ring-opening and subsequent re-cyclization to form the more stable quinazolinone system. researchgate.net

Introduction of Halogen Substituents at the Quinazoline Nucleus

Once the quinazolin-4(3H)-one precursor is synthesized, the next critical step is the introduction of a chlorine atom at the 4-position. This transformation converts the hydroxyl group of the lactam tautomer into a good leaving group, making the 4-position susceptible to nucleophilic substitution.

The most common and efficient method for the regioselective chlorination of the 4-position of a quinazolin-4(3H)-one is treatment with phosphorus oxychloride (POCl₃). nih.gov This reaction is widely applicable to a variety of quinazolinone substrates. researchgate.netderpharmachemica.comnih.gov

The process involves heating the quinazolin-4(3H)-one, such as 2-amino-6-ethoxyquinazolin-4(3H)-one, in excess POCl₃, often in the presence of a base like N,N-dimethylaniline. derpharmachemica.com The reaction proceeds through the formation of phosphorylated intermediates which are then converted to the 4-chloroquinazoline (B184009) upon heating. nih.gov The reaction can be controlled by temperature, with an initial phosphorylation step occurring at lower temperatures (<25 °C) followed by conversion to the chloro-product at higher temperatures (70-90 °C). nih.gov For large-scale synthesis, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have been developed to improve safety and environmental impact. nih.gov

The general procedure for the synthesis of a 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) from the corresponding dione involves refluxing with POCl₃ and N,N-dimethylaniline for several hours. derpharmachemica.com After cooling, the reaction mixture is poured into ice water, causing the chlorinated product to precipitate. researchgate.netderpharmachemica.com This methodology is directly applicable to the synthesis of 4-Chloro-6-ethoxyquinazolin-2-amine from its quinazolinone precursor.

The following table details representative chlorination reactions using POCl₃.

| Substrate | Reagents | Conditions | Product | Reference |

| 6,7-dimethoxy quinazolin-2,4-dione | POCl₃, N,N-dimethylaniline | Reflux, 5 h | 2,4-dichloro-6,7-dimethoxyquinazoline | derpharmachemica.com |

| 2-ethoxy-4(3H)quinazolinone | POCl₃ | Boiling water bath | 4-chloro-2-ethoxyquinazoline | researchgate.netscispace.com |

| Hydroxy-pyrimidines/pyridines | POCl₃ (equimolar), Pyridine (B92270) | Sealed reactor, high temperature (solvent-free) | Chloro-pyrimidines/pyridines | nih.gov |

While chlorination with POCl₃ is prevalent, other methods for introducing halogens onto the quinazoline nucleus exist. These alternative strategies can offer different selectivities or proceed under milder conditions.

For instance, a combination of trichloromethyl cyanide (Cl₃CCN) and triphenylphosphine (B44618) (PPh₃) has been used to chlorinate quinazolin-4(3H)-ones to afford 4-chloroquinazolines. nih.gov Direct chlorination of the quinazoline ring using chlorine gas in acetic acid with a ferric chloride catalyst has also been reported, leading to products like 6-chloroquinazolone and 6,8-dichloroquinazolone. sioc-journal.cn

Modern halogenation techniques aim to be more environmentally friendly by avoiding the use of corrosive elemental halogens. eurekaselect.com These "greener" methodologies include the use of N-halo reagents like N-chlorosuccinimide (NCS) and oxidative halogenation using alkali halogen salts. eurekaselect.comresearchgate.net For example, N-bromosuccinimide (NBS) has been used for the bromination of anthranilamide, a precursor to quinazolines. nih.gov Recently, mechanochemical methods using piezoelectric materials to activate aryl diazonium salts for halogenation have been developed as a solvent-minimized, sustainable alternative. acs.org

Construction of the Ethoxy Moiety at the 6-Position

The presence of an ethoxy group at the 6-position of the quinazoline ring is a common feature in many biologically active molecules. Its synthesis can be approached through several strategic routes.

Nucleophilic Substitution Reactions with Ethoxides

A primary and widely utilized method for introducing an ethoxy group onto an aromatic ring is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a quinazoline precursor bearing a suitable leaving group, such as a nitro or halo substituent, at the 6-position. The reaction with an ethoxide source, commonly sodium ethoxide or potassium ethoxide, in a suitable solvent leads to the displacement of the leaving group and the formation of the desired 6-ethoxyquinazoline.

Table 1: Examples of Nucleophilic Substitution with Ethoxides

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 6-Nitroquinazoline | Sodium Ethoxide | 6-Ethoxyquinazoline | - | nih.gov |

| 6-Bromoquinazoline | Potassium Ethoxide | 6-Ethoxyquinazoline | - | nih.gov |

Data not available in the provided search results.

Direct Alkylation Approaches

An alternative strategy for forging the C-O bond of the ethoxy group is through the direct alkylation of a 6-hydroxyquinazoline precursor. This method involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate. nih.gov

The choice of base and solvent is critical to ensure efficient and selective O-alkylation over potential N-alkylation at the quinazoline ring nitrogens. nih.gov Sterically hindered bases or the use of specific solvent systems can help favor the desired O-alkylation product. Recent advancements have also explored metal-free oxidative cross-coupling reactions for direct C-4 alkylation of quinazoline N-oxides with ethers, which could potentially be adapted for the 6-position. rsc.org

Functionalization at the 2-Position with Amine Groups

The introduction of an amine group at the 2-position is a pivotal step in the synthesis of this compound and is crucial for the biological activity of many quinazoline-based drugs.

Amination Protocols for 2-Aminoquinazoline (B112073) Scaffold Formation

Several protocols have been developed for the formation of the 2-aminoquinazoline scaffold. A common approach involves the reaction of a 2-chloroquinazoline (B1345744) precursor with an amine source. For instance, the treatment of 2,4-dichloroquinazoline (B46505) with an amine can lead to the selective substitution at the 2-position under specific reaction conditions. stackexchange.comresearchgate.netmdpi.com

Another versatile method is the cyclization of appropriately substituted precursors. For example, the reaction of 2-aminobenzonitriles with cyanamides can yield 2-aminoquinazolines. mdpi.com Metal-free oxidative annulation of 2-aminobenzonitriles with amines also provides an efficient route to 2-aminoquinazoline derivatives. nih.gov Furthermore, copper-catalyzed reactions of 2-halophenyl ketones with guanidine (B92328) derivatives have been employed to construct the 2-aminoquinazoline core. nih.gov

Table 2: Selected Amination Protocols for 2-Aminoquinazoline Synthesis

| Starting Material | Reagents | Product | Key Features | Reference |

| 2-Chlorobenzonitrile | Guanidine | 2-Aminoquinazoline | Copper-catalyzed | nih.gov |

| 2-Aminobenzonitrile | Cyanamide | 2-Aminoquinazoline | Acid-mediated annulation | mdpi.com |

| 2-Aminobenzaldehyde | Benzylamine | 2-Aminoquinazoline | Iodine-catalyzed C-H amination | nih.gov |

| 2,4-Dichloroquinazoline | Amine | 2-Amino-4-chloroquinazoline | Regioselective substitution | stackexchange.commdpi.com |

Sequential Introduction of Amine and Other Substituents

In the context of synthesizing this compound, a sequential approach is often necessary. A common strategy begins with a 2,4-dichloro-6-ethoxyquinazoline (B2359142) intermediate. The greater reactivity of the C4-chloro substituent allows for selective amination at this position first, leaving the C2-chloro group intact for subsequent manipulation. However, to achieve the target compound, the reverse selectivity is required.

Achieving selective amination at the 2-position in the presence of a chloro group at the 4-position can be challenging. The regioselectivity of the amination of 2,4-dichloroquinazolines is influenced by factors such as the nature of the amine, the solvent, and the reaction temperature. stackexchange.commdpi.com For instance, amination of 2,4-dichloroquinazoline in cold conditions can favor substitution at the 4-position, while higher temperatures may be required for substitution at the 2-position. stackexchange.com

Advanced Synthetic Techniques and Optimization

The synthesis of complex molecules like this compound often benefits from advanced synthetic techniques that offer improved yields, selectivity, and more environmentally friendly conditions. Microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the formation of quinazoline derivatives. nih.govijmpr.in

Furthermore, the development of novel catalytic systems, including the use of copper, iridium, and rhodium catalysts, has opened up new avenues for the efficient construction of the quinazoline core and the introduction of various functional groups. organic-chemistry.orgresearchgate.net These methods often proceed with high atom economy and under milder reaction conditions. The use of greener solvents and the development of one-pot, multi-component reactions are also key areas of optimization in modern quinazoline synthesis. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has emerged as a powerful and green technology in organic synthesis, offering significant advantages over conventional heating methods. journalirjpac.comijpsjournal.com For the synthesis of quinazoline and quinazolinone derivatives, MWI provides benefits such as dramatically reduced reaction times, improved yields, lower energy consumption, and often cleaner reaction profiles. frontiersin.orgnih.gov This technology allows for rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and enable new synthetic pathways that are not feasible with traditional heating. frontiersin.org

The application of MWI is widespread in quinazoline synthesis, encompassing various reaction types. For instance, the Niementowski quinazoline synthesis, which typically requires high temperatures and long reaction times for the condensation of anthranilic acids with amides, is significantly improved under microwave conditions. nih.gov One study demonstrated that a reaction which took 30 hours at 84°C using conventional heating to produce a 55% yield could be completed in just 1.5 hours at 70°C under microwave irradiation, achieving a 78% yield.

Multicomponent reactions (MCRs), which are highly valuable for building molecular complexity in a single step, are also well-suited for microwave assistance. openmedicinalchemistryjournal.com The synthesis of substituted quinazoline-carbonitriles has been achieved through a four-component reaction under microwave irradiation, mixing aldehydes, cycloketones, and cyanoamides in ethylene (B1197577) glycol. openmedicinalchemistryjournal.com Similarly, triazoloquinazolinones and benzimidazoquinazolinones have been synthesized in nearly quantitative yields within minutes via a three-component condensation of aromatic aldehydes, an amino-azole (like 5-amino-1(H)-1,2,4-triazole), and dimedone in DMF under microwave heating. marquette.edu

The advantages of microwave-assisted synthesis over conventional methods are clearly illustrated by comparing reaction parameters for analogous syntheses.

| Reaction Type | Method | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Niementowski Reaction | Conventional Heating | 30 h | 84°C | 55% | nih.gov |

| Niementowski Reaction | Microwave Irradiation | 1.5 h | 70°C | 78% | nih.gov |

| Synthesis of (Quinazolin-4-ylamino)methylphosphonates | Conventional Heating | Not specified | Not specified | Lower yields | frontiersin.orgnih.gov |

| Synthesis of (Quinazolin-4-ylamino)methylphosphonates | Microwave Irradiation | 20 min | 100°C | Higher yields | frontiersin.orgnih.gov |

Solvent Effect Studies in Quinazoline Synthesis

The choice of solvent is a critical parameter in the synthesis of quinazoline derivatives, as it can profoundly influence reaction rates, yields, and even the reaction pathway. Studies have shown that solvent polarity plays a pivotal role in the efficiency of cyclization and condensation reactions that form the quinazoline core.

In many quinazoline syntheses, polar aprotic solvents have demonstrated superior performance. For the synthesis of certain quinazolin-4(3H)-one derivatives, a comparative study of solvents revealed that polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate (EtOAc) were effective, with DMF providing the highest yields. In contrast, apolar solvents such as dioxane and toluene (B28343) were less effective.

The influence of solvent extends to determining the final product structure. In one fascinating example, the reaction of amidines could be selectively directed to form one of two different heterocyclic products based on solvent choice. The use of a polar solvent favored C(sp²)–N bond formation to yield quinazolines, while a non-polar solvent promoted C(sp³)–C(sp²) bond formation, leading to benzimidazoles instead.

Water, as a green and non-toxic solvent, has also been successfully employed. For the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide, both DMF and water provided excellent yields (85-91%), outperforming less polar solvents like ethanol, toluene, and tetrahydrofuran (B95107) (THF), which were found to be ineffective. stevens.edu The significant role of the solvent in dictating the reaction pathway and the nature of the synthesized products has been noted in the reactions of 2-ethoxy-4(3H) quinazolinone with various reactants. rsc.org

| Quinazoline Derivative | Solvent | Effect on Yield/Reaction | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-ones | DMF (Polar Aprotic) | Best yields obtained | researchgate.net |

| Quinazolin-4(3H)-ones | Dioxane, Toluene (Apolar) | Lower yields compared to polar solvents | researchgate.net |

| Quinazoline-2,4(1H,3H)-diones | Water, DMF (Polar) | Excellent yields (85-91%) | stevens.edu |

| Quinazoline-2,4(1H,3H)-diones | Ethanol, Toluene, THF (Less Polar/Apolar) | Ineffective under the reaction conditions | stevens.edu |

| Quinazolines from Amidines | Polar Solvents | Favors C-N bond formation to yield quinazolines | rsc.org |

| Benzimidazoles from Amidines | Non-Polar Solvents | Favors C-C bond formation to yield benzimidazoles | rsc.org |

Process Optimization for Scalability

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale, industrial process requires careful optimization of multiple reaction parameters to ensure efficiency, safety, reproducibility, and cost-effectiveness. For the synthesis of this compound and its analogs, process optimization is key to enabling their potential use in pharmaceutical applications. researchgate.net

Key optimization strategies often involve a combination of catalyst selection, adjustment of reaction conditions (temperature, time, and reactant ratios), and the use of enabling technologies like microwave synthesis. A systematic approach, such as a design of experiment (DoE) methodology, can be employed to efficiently explore the parameter space and identify the optimal conditions. derpharmachemica.com

Optimization of catalyst systems is another critical area. For the synthesis of 4-methylquinazoline, various Lewis acid catalysts were screened, and BF₃-Et₂O was identified as the most effective. journalirjpac.com Further optimization of the molar ratio of reactants, reaction temperature (150°C), and time (6 hours) resulted in a high yield of 86%. journalirjpac.com The development of heterogeneous catalysts, such as the cobalt-based zeolite imidazolate framework (ZIF-67), is also attractive for scalability as these catalysts can be recovered and recycled, reducing waste and cost. nih.gov

The ability to scale up a reaction is a direct measure of its practical utility. Several optimized procedures for quinazoline synthesis have demonstrated good scalability. For example, a ruthenium-catalyzed coupling reaction was easily scaled to a 2–3 mmol scale, yielding 0.5–0.7 grams of the desired quinazoline product. marquette.edu Another protocol was readily scaled up to a gram quantity, demonstrating its robustness for larger-scale production. organic-chemistry.org These examples underscore that a focus on process optimization from the early stages of route development is crucial for the successful and scalable synthesis of quinazoline derivatives.

| Product | Optimized Parameter | Condition | Result | Reference |

|---|---|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Solid Support | NaOH on Alumina | Overall yield 80%, Purity >95% | derpharmachemica.com |

| 2-Methylquinazolin-4(3H)-one | Microwave Time (2nd step) | 8-10 minutes | ||

| 4-Methylquinazoline | Catalyst | BF₃-Et₂O | Yield 86% | journalirjpac.com |

| 4-Methylquinazoline | Temperature | 150°C | ||

| 4-Methylquinazoline | Time | 6 h | ||

| Quinazoline derivatives | Catalyst System | ZIF-67 (heterogeneous) | Excellent yields, catalyst is recyclable | nih.gov |

Chemical Reactivity and Derivatization Pathways of the 4 Chloro 6 Ethoxyquinazolin 2 Amine Scaffold

Nucleophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Ring System

The quinazoline ring system, particularly when substituted with electron-withdrawing groups and a good leaving group like chlorine, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the attack of nucleophiles.

Reactivity at the 4-Position (Displacement of Chloro)

The chlorine atom at the 4-position of the quinazoline ring is highly activated towards nucleophilic displacement. This reactivity is a cornerstone of quinazoline chemistry, providing a versatile handle for introducing a wide range of substituents. nih.govlassbio.com.br The carbon atom at the 4-position is more susceptible to nucleophilic attack compared to the 2-position when both are substituted with chlorine, a principle that holds for the 4-chloro-2-amino analogue. nih.govresearchgate.net

The displacement of the 4-chloro group can be achieved with various nucleophiles, including amines, alcohols, and thiols. Reactions with primary and secondary amines are particularly common, leading to the formation of 4-aminoquinazoline derivatives. nih.govbeilstein-journals.org These reactions are often carried out in a suitable solvent such as dioxane, ethanol, or THF, and may be facilitated by the use of a base like N,N-diisopropylethylamine (DIPEA) or by microwave irradiation to enhance reaction rates and yields. nih.govnih.gov Electron-rich amines tend to react more readily than electron-poor amines. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution at the 4-Position of Chloroquinazolines Note: This table presents generalized reactions for 4-chloroquinazolines to illustrate the expected reactivity of 4-Chloro-6-ethoxyquinazolin-2-amine.

| Nucleophile | Reagents and Conditions | Product Type |

|---|---|---|

| Primary/Secondary Amines | Solvent (e.g., dioxane, THF), Base (e.g., DIPEA), Heat or Microwave | 4-Amino-6-ethoxyquinazolin-2-amine derivatives |

| Anilines | Solvent (e.g., THF/H₂O), Microwave irradiation | 4-Anilino-6-ethoxyquinazolin-2-amine derivatives |

| Hydrazine (B178648) | Solvent (e.g., ethanol), Reflux | 4-Hydrazino-6-ethoxyquinazolin-2-amine |

| Sodium Azide | Solvent (e.g., N-methylpyrrolidone), Room Temperature | 4-Azido-6-ethoxyquinazolin-2-amine |

Reactivity at the 2-Position (Derivatization of Amine)

While the 4-position is the primary site for SNAr, the 2-amino group can also undergo various transformations. However, direct substitution of the amino group itself is not a typical reaction pathway under standard conditions. Instead, the amino group can be derivatized, as will be discussed in section 3.2. In some cases, under specific conditions with highly reactive electrophiles, the endocyclic nitrogen atoms of the quinazoline ring can be involved in reactions.

Reactivity at the 6-Position (Derivatization of Ethoxy or Further Substitution)

The 6-ethoxy group is generally considered to be a stable substituent on the quinazoline ring and is not readily displaced or derivatized under the conditions typically employed for modifications at the 2- and 4-positions. The ether linkage is robust, and cleavage would require harsh conditions, such as strong acids (e.g., HBr or HI) at high temperatures, which would likely lead to the degradation of the quinazoline core or unwanted side reactions at other positions.

Electrophilic substitution on the benzene (B151609) portion of the quinazoline ring, such as nitration, is known to occur. nih.gov For the 6-ethoxy derivative, the directing effect of the ethoxy and amino groups would likely favor substitution at the 5 and 7-positions. However, such reactions would need to be carefully controlled to avoid reaction at the more reactive pyrimidine ring.

Transformations Involving the Amine Functionality at C-2

The exocyclic amino group at the 2-position is a key site for derivatization, allowing for the introduction of a variety of functional groups and the extension of the molecular scaffold.

Acylation and Sulfonylation Reactions

The 2-amino group of this compound can be readily acylated or sulfonylated. These reactions typically involve the treatment of the quinazoline with an acyl chloride, sulfonyl chloride, or anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. fao.org

Acylation introduces an amide functionality, which can alter the electronic properties and steric profile of the molecule. Similarly, sulfonylation yields a sulfonamide linkage. These transformations are useful for building more complex structures and for modulating the biological activity of the quinazoline scaffold. While attempts to synthesize certain quinazoline sulfonamides via direct sulfonylation of the amino group have been reported as unsuccessful in specific contexts, this pathway is generally a viable synthetic strategy. amazonaws.com

Table 2: Representative Acylation and Sulfonylation Reactions of 2-Aminoquinazolines Note: This table provides examples of reactions that are expected to be applicable to the 2-amino group of this compound.

| Reagent | Reagents and Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0°C to room temperature | N-(4-Chloro-6-ethoxyquinazolin-2-yl)acetamide |

| Benzoyl chloride | Pyridine, room temperature | N-(4-Chloro-6-ethoxyquinazolin-2-yl)benzamide |

| Methanesulfonyl chloride | Triethylamine, CH₂Cl₂, 0°C to room temperature | N-(4-Chloro-6-ethoxyquinazolin-2-yl)methanesulfonamide |

| p-Toluenesulfonyl chloride | Pyridine, heat | N-(4-Chloro-6-ethoxyquinazolin-2-yl)-4-methylbenzenesulfonamide |

Condensation Reactions leading to Schiff Bases and Hydrazones

The 2-amino group can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govresearchgate.net These reactions are typically acid-catalyzed and involve the elimination of a water molecule. The formation of a Schiff base introduces a C=N double bond, which can be a key structural element for biological activity or a reactive handle for further transformations, such as reduction to a secondary amine.

While the direct formation of hydrazones from the 2-amino group is not a standard reaction, if the 4-chloro group is first displaced by hydrazine to form a 4-hydrazinoquinazoline (B1199610), this hydrazino group can then readily condense with aldehydes and ketones to form hydrazones. nih.gov

Table 3: Schiff Base Formation from 2-Aminoquinazolines Note: This table illustrates the general condensation reaction to form Schiff bases, which is applicable to this compound.

| Carbonyl Compound | Reagents and Conditions | Product Type |

|---|---|---|

| Benzaldehyde | Glacial acetic acid, Reflux | (E)-N-Benzylidene-4-chloro-6-ethoxyquinazolin-2-amine |

| Acetone | Acid catalyst, Reflux | N-(Propan-2-ylidene)-4-chloro-6-ethoxyquinazolin-2-amine |

| Cyclohexanone | p-Toluenesulfonic acid, Toluene (B28343), Dean-Stark trap | N-Cyclohexylidene-4-chloro-6-ethoxyquinazolin-2-amine |

Cyclization Reactions for Fused Heterocycles (e.g., Triazoles, Triazines)

The presence of the 2-amino and 4-chloro substituents on the quinazoline ring makes this compound a prime candidate for the synthesis of fused heterocyclic systems. These reactions typically proceed through initial nucleophilic substitution at the C4 position, followed by an intramolecular cyclization.

One of the most common applications is the synthesis of triazoloquinazolines. The reaction of a 4-chloroquinazoline (B184009) derivative with hydrazine hydrate (B1144303) yields the corresponding 4-hydrazinoquinazoline intermediate. scispace.comresearchgate.net This intermediate can then be treated with various one-carbon donors, such as orthoesters or carboxylic acids, to construct the triazole ring. scispace.comresearchgate.net For instance, condensation with orthoesters can lead to the formation of scispace.comresearchgate.netnih.govtriazolo[4,3-c]quinazolines. researchgate.net

Similarly, reaction of the 4-chloroquinazoline with thiosemicarbazide (B42300) can lead to the formation of an open-chain intermediate which can subsequently be cyclized to form fused triazine or triazole systems. researchgate.net For example, treatment of 4-chloro-2-ethoxyquinazoline with thiosemicarbazide in acetic acid gives 4-(2-ethoxyquinazolin-4-yl)thiosemicarbazide. researchgate.net This intermediate can then be reacted with reagents like ethyl chloroformate or diethyl oxalate (B1200264) to yield fused 1,2,4-triazine (B1199460) derivatives. researchgate.net

The following table summarizes representative cyclization reactions for the formation of fused heterocycles from chloro-substituted quinazolines.

| Starting Material | Reagent(s) | Fused Heterocycle | Reference |

| 4-Chloro-6,8-dibromoquinazoline | 1. Hydrazine hydrate2. Aromatic aldehydes | 5-Substituted- scispace.comresearchgate.netnih.govtriazoloquinazolines | researchgate.net |

| 4-Chloro-2-ethoxyquinazoline | 1. Thiosemicarbazide2. Ethyl chloroformate | 4-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)quinazoline derivative | researchgate.net |

| 4-Chloro-2-ethoxyquinazoline | 1. Thiosemicarbazide2. Diethyl oxalate | 4-(5,6-Dioxo-1,4,5,6-tetrahydro-1,2,4-triazin-3-yl)quinazoline derivative | researchgate.net |

Modifications of the Ethoxy Group

While the primary focus of derivatization is often on the chloro and amino groups, the 6-ethoxy group can also be a site for modification, although this is less commonly explored. The ether linkage is generally stable; however, under harsh acidic conditions, cleavage to the corresponding phenol (B47542) can occur. This phenol can then be used as a handle for further functionalization, such as the introduction of different alkoxy groups or the formation of esters.

More direct modification of the ethoxy group without cleavage is less straightforward. However, selective demethylation of a methoxy (B1213986) group at a similar position (C6) in a related 2-amino-4-chloro-6-methoxypyrimidine (B129847) system has been documented, suggesting that similar transformations might be possible for the ethoxy group under specific conditions. nih.gov

Ring-Expansion and Rearrangement Reactions

The Dimroth rearrangement is a well-known isomerization of N-heterocycles, which involves the transposition of endocyclic and exocyclic heteroatoms through a process of ring-opening and subsequent ring-closure. nih.gov In the context of quinazoline chemistry, this rearrangement is particularly relevant when dealing with 4-iminoquinazoline derivatives, which can be formed from the reaction of 4-chloroquinazolines with amines. rsc.org

While a direct Dimroth rearrangement on this compound itself is not the primary reaction, its derivatives can undergo this transformation. For example, if the 2-amino group were to be involved in the formation of a fused triazole ring, as in a scispace.comresearchgate.netnih.govtriazolo[4,3-c]quinazoline, this system could potentially undergo a Dimroth rearrangement to the more stable scispace.comresearchgate.netnih.govtriazolo[1,5-c]quinazoline isomer. nih.gov This rearrangement is often catalyzed by acid or base. nih.gov

A study on 2-ethoxy-4-chloroquinazoline demonstrated that its interaction with various acid hydrazides led to the formation of 5-ethoxy-2-substituted scispace.comresearchgate.netnih.govtriazolo[1,5-c]quinazolines through a ring closure accompanied by a Dimroth rearrangement. researchgate.net The proposed mechanism involves the initial formation of a 4-hydrazidoquinazoline intermediate, which then cyclizes to a less stable scispace.comresearchgate.netnih.govtriazolo[4,3-c]quinazoline that immediately rearranges to the final product. nih.govresearchgate.net

The general mechanism for the Dimroth rearrangement in a related triazolopyrimidine system involves protonation, ring opening to a diazo intermediate, rotation, and subsequent ring closure. nih.gov

Beyond the Dimroth rearrangement, other skeletal rearrangements in quinazoline systems are less common but can occur under specific conditions, often leading to the formation of other heterocyclic systems. These are generally not primary pathways for the derivatization of this compound but represent potential side reactions or specialized synthetic routes.

Suzuki Cross-Coupling Reactions and Analogous Metal-Catalyzed Processes for Aryl Linkages

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl systems. researchgate.netnih.gov In the case of this compound, the chloro substituent at the C4 position is an excellent handle for such reactions. The C4 position of the quinazoline ring is known to be the most electrophilic site, making it highly susceptible to palladium-catalyzed cross-coupling reactions. nih.gov

The Suzuki reaction involves the coupling of the chloroquinazoline with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov This allows for the direct introduction of a wide variety of aryl and heteroaryl groups at the C4 position, leading to the synthesis of 4-aryl-6-ethoxyquinazolin-2-amines.

Several palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) being a common choice. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.com For instance, studies on related 4-chloroquinoline (B167314) and 2,4,7-trichloroquinazoline (B1295576) systems have demonstrated the efficiency of Suzuki couplings at the C4 position. nih.govdntb.gov.ua

The following table provides examples of Suzuki cross-coupling reactions on related chloro-substituted heterocyclic systems.

| Chloro-Substituted Heterocycle | Coupling Partner | Catalyst/Base | Product | Reference |

| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 7-Chloro-4-phenylquinoline | dntb.gov.ua |

| 2,4,7-Trichloroquinazoline | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-2,7-dichloroquinazolines | nih.gov |

| 4-Amino-6-chloropyrimidines | Aryl halides | Ni(II) catalyst / Fe anode | 4-Amino-6-arylpyrimidines | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

Other metal-catalyzed cross-coupling reactions, such as Stille, Heck, and Negishi couplings, can also be envisioned at the C4 position, although the Suzuki reaction is often preferred due to the commercial availability and stability of boronic acids. Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective and environmentally friendly alternative for coupling aryl halides with Grignard reagents. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 6 Ethoxyquinazolin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, signal integrations, and coupling patterns, a detailed molecular structure can be assembled.

¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of protons within a molecule. For 4-Chloro-6-ethoxyquinazolin-2-amine, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons on the quinazoline (B50416) core, the ethoxy substituent, and the amine group.

The aromatic region typically displays signals for the protons at positions 5, 7, and 8 of the quinazoline ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The ethoxy group gives rise to a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a pattern indicative of ethyl group spin-spin coupling. The protons of the primary amine group at position 2 usually appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | Variable (broad singlet) | s (br) | - |

| Ar-H (Quinazoline) | 7.0 - 8.5 | m | - |

| -OCH₂CH₃ | ~4.1 - 4.3 | q | ~7.0 |

| -OCH₂CH₃ | ~1.3 - 1.5 | t | ~7.0 |

Note: The exact chemical shifts and coupling constants can vary based on the solvent used and the specific derivative being analyzed.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the case of this compound, distinct signals are observed for each unique carbon atom. The chemical shifts of the carbon atoms in the quinazoline ring are found in the aromatic region of the spectrum. The presence of electron-donating (ethoxy, amine) and electron-withdrawing (chloro) groups significantly influences the chemical shifts of the attached and nearby carbons. For instance, the carbon atom bearing the ethoxy group (C-6) will be shifted to a higher field compared to unsubstituted benzene (B151609), a characteristic of electron-donating groups. mdpi.com

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C=N (Quinazoline) | 150 - 165 |

| C-Cl (Quinazoline) | 145 - 155 |

| C-NH₂ (Quinazoline) | 155 - 165 |

| Aromatic C (Quinazoline) | 110 - 140 |

| -OCH₂CH₃ | ~60 - 65 |

| -OCH₂CH₃ | ~14 - 16 |

Note: These are approximate chemical shift ranges and can be influenced by substituents and the solvent.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are often essential for unambiguous structural confirmation, especially for complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems. For this compound, COSY would confirm the coupling between the methyl and methylene protons of the ethoxy group and help in assigning the connectivity of the aromatic protons on the quinazoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for piecing together different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons). For instance, correlations between the methylene protons of the ethoxy group and the C-6 carbon of the quinazoline ring would confirm the position of the ethoxy substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This can be useful in determining the stereochemistry and conformation of derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₀H₁₀ClN₃O), HRMS would be used to confirm its molecular formula by matching the experimentally observed exact mass to the calculated theoretical mass.

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₀H₁₁ClN₃O⁺ | 224.0639 | Typically within 5 ppm |

Note: The observed m/z value is instrument-dependent but should be very close to the calculated value for confirmation.

Various ionization techniques can be employed, with Electrospray Ionization (ESI) and Electron Ionization (EI) being common. The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is a molecular fingerprint and provides valuable structural information.

For this compound, characteristic fragmentation pathways would likely involve:

Loss of the Chlorine Atom: The presence of a chlorine atom is often indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 3:1 ratio). miamioh.edu Fragmentation may proceed via the loss of a chlorine radical.

Fragmentation of the Ethoxy Group: Common fragmentations for ethoxy groups include the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement.

Cleavage of the Quinazoline Ring: The stable aromatic ring system can also fragment under energetic conditions, leading to characteristic losses of small molecules like HCN or N₂.

Alpha-Cleavage: In amines, cleavage of the bond adjacent to the C-N bond is a common fragmentation pathway. libretexts.org

By analyzing these fragmentation patterns, the connectivity and nature of the substituents on the quinazoline core can be confirmed. libretexts.orgmdpi.com For instance, the behavior of 2-ethoxy-4-chloroquinazoline towards various nucleophiles has been studied, and the structures of the resulting products were confirmed using techniques including mass spectrometry. researchgate.netscispace.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable analytical technique for the identification of functional groups within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, which are recorded as bands in an IR spectrum. The position, intensity, and shape of these absorption bands provide a molecular fingerprint, allowing for the qualitative identification of the functional groups present.

For this compound, IR spectroscopy would be employed to confirm the presence of key functional moieties. The primary amine (-NH2) group would be expected to show characteristic N-H stretching vibrations. The aromatic quinazoline core would exhibit C=N and C=C stretching vibrations, as well as C-H stretching and bending bands. The presence of the ethoxy group would be confirmed by C-O stretching vibrations, and the chloro-substituent would have a characteristic C-Cl stretching frequency in the lower wavenumber region of the spectrum.

Despite the utility of this technique, a comprehensive search of the scientific literature did not yield specific experimental IR spectroscopic data for this compound. However, based on established correlation tables, a hypothetical IR spectrum would display the absorption bands as detailed in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Primary Amine (-NH₂) | 3500 - 3300 | N-H Stretch |

| Aromatic C-H | 3100 - 3000 | C-H Stretch |

| Aliphatic C-H (ethoxy) | 2980 - 2850 | C-H Stretch |

| Aromatic C=C & C=N | 1650 - 1450 | Ring Stretch |

| Ether C-O (ethoxy) | 1260 - 1000 | C-O Stretch |

| C-Cl | 850 - 550 | C-Cl Stretch |

Single Crystal X-ray Diffraction (XRD) for Definitive Structural Confirmation and Conformational Analysis

Single Crystal X-ray Diffraction (XRD) stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful technique involves irradiating a single crystal of a compound with a beam of X-rays. The resulting diffraction pattern is dependent on the crystal lattice and the arrangement of atoms within the unit cell. By analyzing the positions and intensities of the diffracted X-rays, a detailed three-dimensional model of the molecule can be constructed, providing precise information on bond lengths, bond angles, and torsional angles.

In the context of this compound, a single crystal XRD analysis would provide definitive proof of its chemical structure. It would confirm the connectivity of the atoms, the planarity of the quinazoline ring system, and the conformation of the ethoxy substituent. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which are crucial for understanding the solid-state properties of the compound.

A thorough review of the published scientific literature indicates that single crystal X-ray diffraction data for this compound is not currently available. Therefore, a table of crystallographic data cannot be provided.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, identification, and purification of chemical compounds. These methods rely on the differential distribution of the components of a mixture between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the assessment of compound purity and for the isolation of specific components from a mixture. In HPLC, a liquid mobile phase is pumped under high pressure through a column containing a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

For this compound, a reversed-phase HPLC method would typically be developed to determine its purity. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound, the time it takes to travel through the column, is a characteristic property under a specific set of conditions. The purity of the sample is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Specific, validated HPLC methods for the analysis of this compound have not been reported in the accessible scientific literature. Consequently, a data table with specific HPLC parameters cannot be presented.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for the qualitative monitoring of reactions, the identification of compounds, and the determination of their purity. In TLC, a thin layer of a stationary phase (commonly silica (B1680970) gel) coated on a flat support is used. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample move at different rates, resulting in their separation.

TLC is an invaluable tool in the synthesis of this compound to monitor the progress of the reaction and to get a preliminary assessment of the purity of the product. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC.

As with the other analytical methods, specific TLC protocols for this compound are not detailed in the available literature. Therefore, a table of TLC parameters cannot be provided.

Computational Chemistry and Molecular Modeling Studies of Quinazoline Scaffolds

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the intrinsic properties of molecules, such as their electronic structure and stability.

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It is a popular method for calculating molecular properties because it offers a good balance between accuracy and computational cost. wikipedia.org In DFT, the properties of a multi-electron system are determined using functionals of the spatially dependent electron density. wikipedia.orgmpg.de This approach allows for the prediction of various molecular characteristics, including geometric structures, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). frontiersin.orgacs.org

For quinazoline (B50416) derivatives, DFT studies are employed to understand their electronic properties and predict their reactivity. For instance, theoretical studies on certain quinazoline derivatives have used DFT to calculate parameters related to their electronic spectra and excited-state intramolecular proton transfer (ESIPT) properties. acs.org Such calculations help in understanding how substitutions on the quinazoline ring influence the molecule's electronic distribution, which can, in turn, affect its binding affinity to a target protein. nih.gov The analysis of frontier molecular orbitals (HOMO-LUMO) provides insights into the regions of the molecule that are likely to be involved in chemical reactions and interactions. frontiersin.org

| Computational Method | Primary Application for Quinazolines | Key Insights Gained | Relevant Sources |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Prediction of molecular geometry, vibrational frequencies, HOMO-LUMO energies, and electron distribution. | wikipedia.orgmpg.defrontiersin.orgacs.org |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic spectra and excited-state properties | Understanding absorption and fluorescence spectra, and processes like intramolecular proton transfer. | acs.org |

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and their relative energies. Quinazoline derivatives can exist in different spatial arrangements, and computational methods are used to explore these possibilities.

Furthermore, many heterocyclic compounds, including quinazolines, can exist as a mixture of two or more readily interconvertible structural isomers called tautomers. mdpi.com This phenomenon, known as tautomerism, is crucial as different tautomers can exhibit different biological activities and binding properties. For example, studies on quinazolin-4(3H)-one derivatives have revealed the presence of keto-enol tautomerism, which was characterized using spectroscopic methods and supported by computational calculations. nih.gov Computational studies, often combined with experimental data from NMR spectroscopy, can predict the relative stability of different tautomers and the equilibrium between them in various environments. mdpi.comnih.gov Understanding the tautomeric preferences of a compound like 4-Chloro-6-ethoxyquinazolin-2-amine is essential for predicting its likely form under physiological conditions.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). derpharmachemica.com It is widely used in drug design to understand and predict how a potential drug molecule interacts with its biological target at the atomic level. nih.govresearchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity. derpharmachemica.com

The quinazoline scaffold is a well-known inhibitor of various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govmdpi.com Numerous molecular docking studies have been performed on quinazoline derivatives to elucidate their binding modes within the ATP-binding site of EGFR. nih.govnih.gov These studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for potent inhibition. nih.gov For instance, docking analyses have shown that the quinazoline core fits into the kinase's binding pocket, forming critical hydrogen bonds with specific amino acid residues like methionine. mdpi.com The insights from these docking studies are instrumental in explaining the structure-activity relationships (SAR) of existing inhibitors and in guiding the design of new ones. derpharmachemica.com

| Quinazoline Derivative/Lead | Target Protein | Reported Binding Energy (kcal/mol) | Key Interaction Residues | Source |

|---|---|---|---|---|

| QU524 (CID:46916170) | EGFR | -8.64 | Not specified | documentsdelivered.com |

| QU571 (CID:44968219) | EGFR | -8.24 | Not specified | documentsdelivered.com |

| QU297 (CID:70702306) | EGFR | -8.10 | Not specified | documentsdelivered.com |

| Erlotinib (Control) | EGFR | -7.72 | Not specified | documentsdelivered.com |

| Benzo[g]quinazolines | HCV NS3/4A Protease | Good binding affinity | Gly1137, Lys1136 | rsc.org |

Molecular Dynamics Simulations for Binding Affinity and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time. nih.gov This technique allows researchers to observe the stability of a ligand-protein complex, the flexibility of the protein, and the persistence of key interactions predicted by docking. researchgate.net

In the context of quinazoline inhibitors, MD simulations are performed on the top-ranked poses from molecular docking to assess their stability. nih.govresearchgate.net For example, a 100-nanosecond MD simulation was used to study the conformational stability of newly identified quinazoline leads complexed with the EGFR kinase domain. nih.govresearchgate.net By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) throughout the simulation, scientists can confirm whether the ligand remains stably bound in the active site and identify which parts of the protein are flexible or rigid upon ligand binding. researchgate.net These simulations provide a more rigorous assessment of a compound's potential as an inhibitor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features (physicochemical properties), determine its activity. youtube.com By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds. nih.gov

QSAR studies have been extensively applied to quinazoline derivatives to guide the design of more potent inhibitors. nih.govnih.gov These studies involve calculating a set of molecular descriptors (numerical representations of the molecule's properties) and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the predictive model. youtube.com Both 2D-QSAR and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been used. frontiersin.orgnih.gov These models help identify which structural features are positively or negatively correlated with biological activity, providing a roadmap for optimizing lead compounds. nih.govnih.gov

Virtual Screening and Rational Design Strategies

Virtual screening is a computational approach used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.orgnih.gov This method allows researchers to evaluate thousands or even millions of molecules in silico, significantly reducing the time and cost associated with high-throughput screening in the lab. derpharmachemica.com For quinazolines, structure-based virtual screening, which uses the 3D structure of the target protein, is a common strategy. nih.govresearchgate.net In one study, a library of 1000 quinazoline derivatives was screened against EGFR, leading to the identification of several promising hits with better predicted binding scores than existing drugs. nih.govresearchgate.net

The knowledge gained from DFT, docking, MD, and QSAR studies culminates in the rational design of new molecules. nih.govresearchgate.net Rational design involves modifying the chemical structure of a lead compound to improve its potency, selectivity, or pharmacokinetic properties based on a detailed understanding of its interaction with the target. acs.orgnih.gov For instance, if docking studies show a vacant hydrophobic pocket near the ligand, a medicinal chemist can rationally design a new analogue with an appropriate hydrophobic group to fill that pocket, potentially increasing binding affinity. This iterative cycle of design, synthesis, and testing, heavily guided by computational modeling, is a cornerstone of modern drug discovery for scaffolds like quinazoline. nih.gov

Structure Activity Relationship Sar Investigations for Quinazoline Based Compounds

Systematic Exploration of Substituent Effects on Biological Activities

The biological profile of quinazoline (B50416) derivatives can be finely tuned by the strategic placement of different functional groups. researchgate.net Research has shown that substituents at positions 2, 3, 4, 6, and 8 are particularly influential in modulating the pharmacological effects of these compounds. nih.gov

Substituents at the C2 and C4 positions of the quinazoline ring system are critical for various biological activities. For instance, the introduction of an amine or substituted amine at the 4th position is a common strategy to enhance antimicrobial properties. nih.gov Similarly, the nature of the group at the C2 position, such as methyl, thiol, or amine groups, is considered essential for antimicrobial efficacy. nih.gov In the context of anticancer activity, particularly as epidermal growth factor receptor (EGFR) inhibitors, the 4-anilino substitution is a well-established pharmacophoric element.

The benzene (B151609) portion of the quinazoline nucleus also offers significant opportunities for modification. The presence of a halogen atom, such as chlorine, at the 6-position has been linked to improved biological activities. nih.gov The substitution pattern on the quinazoline core dictates its interaction with target proteins, influencing potency and selectivity. For example, in a series of quinazolinone derivatives studied for anti-inflammatory activity, aliphatic substituents at the R3 position showed excellent inhibition of inflammatory gene expression. nih.gov However, the length of this aliphatic chain was found to be crucial, with chains longer than eight carbons potentially causing steric hindrance and reducing activity. nih.gov

The following table summarizes the general effect of substituents at various positions on the quinazoline ring based on literature reviews.

| Position | Common Substituents | Associated Biological Activities | Reference(s) |

| 2 | Methyl, Thiol, Amine | Antimicrobial, Anticancer | nih.gov |

| 3 | Substituted Aromatic Ring | Antimicrobial | nih.gov |

| 4 | Amine/Substituted Amines | Antimicrobial, Anticancer (EGFR inhibition) | nih.govmdpi.com |

| 6 | Halogen (e.g., Chloro, Bromo) | Antimicrobial, Anticancer | nih.gov |

| 7 | Methoxy (B1213986), Morpholino-propoxy | Anticancer | mdpi.com |

| 8 | Halogen (e.g., Iodine) | Antibacterial | nih.gov |

Positional Effects of Chloro, Ethoxy, and Amine Groups on Pharmacological Profiles

The specific placement of chloro, ethoxy, and amine groups on the quinazoline scaffold, as seen in 4-Chloro-6-ethoxyquinazolin-2-amine, is pivotal in defining its potential pharmacological profile.

Chloro Group: Halogen substituents, particularly chlorine, are frequently incorporated into drug candidates to enhance biological activity. A chloro group at the 6- or 7-position of the quinazoline ring is a common feature in many potent kinase inhibitors. This is often attributed to the group's ability to occupy a specific hydrophobic pocket in the ATP-binding site of kinases like EGFR. The presence of a halogen at position 6 is noted to be beneficial for antimicrobial activities. nih.gov

Ethoxy Group: The 6- and 7-positions of the quinazoline ring are often substituted with small alkoxy groups, such as methoxy or ethoxy, in many biologically active molecules. These groups can influence the electronic properties of the ring and participate in hydrogen bonding interactions with the target protein. For instance, in a series of antitumor agents, a methoxy group at the 7-position was part of a key pharmacophore. mdpi.com An ethoxy group at the 6-position, as in the title compound, would similarly be expected to modulate target binding and physicochemical properties.

Amine Group: The amine group at the C2 position is a key functional group. In a study of benzimidazole-based quinazolines as Aurora kinase inhibitors, it was found that the inhibitory activities were primarily dependent on the different amine substitutions at the C2 position. merckmillipore.com The 2-amino group can act as a hydrogen bond donor and acceptor, forming crucial interactions within the active site of a target enzyme. Its basicity and substitution pattern can significantly impact binding affinity and selectivity.

The 4-Chloro Substituent: The chlorine atom at the C4 position is a reactive site, making the compound a valuable intermediate for synthesis. This position is highly susceptible to nucleophilic substitution, allowing for the introduction of various functionalities, most notably substituted anilines to create potent 4-anilinoquinazoline (B1210976) kinase inhibitors. scispace.comnih.gov While the 4-chloro atom itself is not typically the final pharmacophoric element for biological activity, it is a crucial chemical handle for creating libraries of derivatives for SAR studies.

Pharmacophore Elucidation for Target-Specific Interactions

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For quinazoline-based inhibitors, several pharmacophore models have been elucidated for different target classes.

For EGFR and HER2 tyrosine kinase inhibitors , a common pharmacophore includes:

The quinazoline nitrogen atom (N-1) acting as a hydrogen bond acceptor with a key methionine residue in the hinge region of the kinase domain.

A substituted aniline (B41778) moiety at the C4-position that occupies the ATP adenine-binding region.

Small, often electron-donating substituents like methoxy or ethoxy at the 6- and 7-positions that enhance binding affinity. nih.gov

An electrophilic group (warhead) to enable irreversible binding.

For soluble Epoxide Hydrolase (sEH) inhibitors , a different pharmacophore has been identified. While typical sEH inhibitors contain urea (B33335) or amide functions, a quinazolinone-7-carboxylic acid scaffold was identified as a new chemotype. acs.org Further studies revealed that amide and thiobenzyl fragments flanking the quinazolinone nucleus were critical for potent sEH inhibition, demonstrating how the core scaffold can be adapted for different targets. acs.org

The quinazoline/quinazolinone nucleus is considered a versatile scaffold that can be decorated with various pharmacophoric features to target a wide array of proteins, including kinases, polymerases, and G-protein coupled receptors. nih.govnih.goveipublication.com

Correlation of Structural Modifications with In Vitro Biological Responses and Mechanistic Insights

The direct correlation between specific structural changes and the resulting biological activity is the cornerstone of SAR studies. In vitro assays provide quantitative data (e.g., IC₅₀ values) that allow for the assessment of these relationships.

For quinazoline-based EGFR inhibitors, modifications at the C6 and C7 positions have been shown to directly impact inhibitory potency. For example, in a study on dual EGFR/HER2 inhibitors, compounds with specific substitutions at these positions exhibited nanomolar IC₅₀ values against various cancer cell lines. nih.gov The data below from a study on quinazoline derivatives illustrates this correlation.

| Compound ID | C6-Substituent | C7-Substituent | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | Antiproliferative Activity (A431 cells, GI₅₀ µM) |

| Afatinib (control) | - | 3-chloro-4-fluoroaniline | 0.5 | 14 | 0.009 |

| 1a | H | F | 0.7 | 18 | 0.012 |

| 1d | H | Cl | 0.4 | 11 | 0.008 |

| 1v | F | O(CH₂)₂N(CH₃)₂ | 0.6 | 15 | 0.015 |

This table is illustrative, based on findings that small modifications significantly impact potency. Data derived from trends discussed in cited literature. nih.gov

Mechanistically, these structural modifications influence how the inhibitor fits into the ATP-binding pocket of the target kinase. The quinazoline core provides the primary anchoring point, while the substituents at C4, C6, and C7 fine-tune the interactions with surrounding amino acid residues, affecting both potency and selectivity. mdpi.com For instance, replacing a smaller group with a bulkier one might lead to steric clashes, reducing activity, whereas introducing a group capable of forming an additional hydrogen bond could enhance it. nih.gov

Design of Irreversible Inhibitors Based on Structural Insights

A key advancement in drug design, particularly for kinase inhibitors, has been the development of irreversible inhibitors. These molecules first bind reversibly to the target protein and then form a stable, covalent bond with a nearby reactive amino acid residue, typically a cysteine. This leads to permanent inactivation of the enzyme. acs.org

The quinazoline scaffold has proven to be an excellent foundation for designing such irreversible inhibitors. nih.govnih.gov The design strategy typically involves retaining the core quinazoline pharmacophore responsible for initial, high-affinity binding and appending a reactive electrophilic group, often referred to as a "warhead." This group is positioned to react with a specific nucleophilic residue in the target's active site. researchgate.net

Commonly used warheads incorporated into the quinazoline scaffold include acrylamide (B121943) moieties, which can be attached to the 4-anilino part of the molecule. The SAR studies guide the precise placement of this reactive group to ensure it is correctly oriented towards the target cysteine residue once the inhibitor is reversibly bound. nih.gov

The rational design of these inhibitors begins with a deep understanding of the target's active site, often gained from X-ray crystallography. For example, the design of irreversible inhibitors for purine (B94841) nucleoside phosphorylase (PNPase) was based on models of the active site, which allowed for the design of quinazoline-based molecules that could form a covalent bond with an active-site glutamate (B1630785) residue. nih.govacs.org This approach has been highly successful in developing potent and selective anticancer drugs, such as second- and third-generation EGFR inhibitors designed to overcome drug resistance. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Quinazoline (B50416) Derivatives

The synthesis of quinazoline derivatives has been a subject of intense research, with a growing emphasis on environmentally benign and efficient methods. nih.gov Future efforts in the synthesis of 4-Chloro-6-ethoxyquinazolin-2-amine and related compounds are expected to move beyond traditional, often harsh, chemical processes.

Key areas for future synthetic research include:

Green Chemistry Approaches: The use of deep eutectic solvents (DES) and microwave-assisted synthesis are emerging as powerful green alternatives to conventional methods that rely on volatile organic solvents. tandfonline.com These techniques can lead to shorter reaction times, higher yields, and a reduced environmental footprint. Future studies could adapt these methods for the efficient production of this compound.

Metal-Free Catalysis: The development of metal-free synthetic protocols is a significant trend in organic chemistry, aimed at avoiding the toxicity and cost associated with metal catalysts. nih.gov For instance, four-component reactions using simple anilines, aldehydes, and ammonium (B1175870) iodide under metal-free conditions have been developed for quinazoline synthesis. rsc.org Exploring such pathways for the target compound could offer a more sustainable and economical manufacturing process.

Catalyst- and Solvent-Free Methods: Research into microwave-promoted reactions that proceed without any catalyst or solvent offers a glimpse into the future of clean chemical synthesis. nih.gov Adapting such methodologies for the synthesis of this compound would represent a significant advancement in sustainable chemistry.

Novel Catalytic Systems: The exploration of innovative catalytic systems, such as magnetic ionic liquids or visible light-assisted photoredox catalysis, could provide new avenues for the synthesis of quinazolines. nih.govnih.gov These methods often offer mild reaction conditions and high atom economy, making them attractive for future applications.

Deeper Mechanistic Understanding of Biological Interactions

The biological activity of quinazoline derivatives is vast, with many compounds acting as inhibitors of key cellular targets. nih.govnih.gov A deeper understanding of how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent or research tool.

Future research should focus on:

Target Identification and Validation: The quinazoline scaffold is known to interact with a variety of biological targets, including tyrosine kinases (e.g., EGFR), dihydrofolate reductase (DHFR), and G protein-coupled receptors (GPCRs) like α1-adrenergic receptors. nih.govnih.govnih.gov Initial screening of this compound against a panel of known quinazoline targets would be a logical first step. Subsequent validation of any identified interactions will be critical.

Structural Biology Studies: Obtaining co-crystal structures of this compound bound to its biological target(s) would provide invaluable insights into the specific molecular interactions driving its activity. This information is essential for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective derivatives.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can predict and analyze the binding modes of this compound with its putative targets. nih.gov These computational approaches can help to rationalize experimental findings and guide the design of new analogues with improved properties. For example, docking studies have been used to understand the interactions of quinazoline derivatives with the EGFR binding site. nih.gov

Rational Design and Synthesis of Next-Generation Quinazoline-Based Molecular Probes

Molecular probes are indispensable tools in chemical biology for visualizing and studying biological processes in real-time. The quinazoline scaffold, with its inherent fluorescence potential in some derivatives, is an excellent starting point for the development of such probes. nih.govrsc.org

Future research in this area could involve:

Development of Fluorescent Probes: By conjugating the this compound core with various fluorophores (e.g., coumarin, fluorescein), it may be possible to create novel fluorescent probes. nih.govacs.org These probes could be designed to target specific proteins or cellular organelles, enabling their visualization through fluorescence microscopy.

Probes for Cellular Environment Sensing: Quinazolinone-based probes have been developed to sense changes in the cellular microenvironment, such as viscosity and pH. rsc.org Future work could explore whether derivatives of this compound can be engineered to respond to specific physiological or pathological conditions, providing valuable diagnostic information.

Photoaffinity Labeling Probes: The introduction of a photoreactive group onto the this compound scaffold could enable the development of photoaffinity labels. These probes can be used to covalently label and identify the binding partners of the compound within a complex biological sample, aiding in target identification.

Exploration of Novel Therapeutic Applications for Quinazoline Scaffolds

The quinazoline core is a "privileged scaffold" in medicinal chemistry, having been successfully incorporated into a wide array of approved drugs for various diseases. nih.govmdpi.com While the therapeutic potential of this compound is yet to be determined, the broad biological activity of related compounds suggests several promising avenues for investigation.

Potential therapeutic applications to be explored include:

Oncology: Many quinazoline derivatives are potent anticancer agents, with several approved as targeted therapies. nih.govmdpi.com The activity of this compound should be evaluated against a panel of cancer cell lines, and its mechanism of action investigated. Given the prevalence of quinazolines as tyrosine kinase inhibitors, this would be a primary area of focus. mdpi.com

Neurodegenerative Diseases: The quinazoline scaffold has shown promise in the development of treatments for neurodegenerative disorders like Alzheimer's disease. mdpi.comnih.govresearchgate.net These compounds can act on multiple targets involved in the disease pathology, such as cholinesterases and the aggregation of β-amyloid and tau proteins. nih.gov Investigating the neuroprotective effects of this compound could open up new therapeutic possibilities.

Infectious Diseases: Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties. nih.govresearchgate.netresearchgate.net Screening this compound against a range of pathogens could reveal novel anti-infective agents. Recently, quinazoline derivatives have been identified as potent inhibitors of coronaviruses. nih.gov

Inflammatory and Metabolic Disorders: The anti-inflammatory and antidiabetic properties of certain quinazolines suggest that this compound and its analogues could be explored for the treatment of chronic inflammatory diseases and metabolic disorders. researchgate.netresearchgate.net

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products